3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)propanoic acid
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Overview
Description
“3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)propanoic acid” is a chemical compound with the CAS Number 78394-45-3 . It has a molecular weight of 223.23 . It is usually in powder form .
Physical And Chemical Properties Analysis
This compound has a melting point of 91-93 degrees Celsius . It is a powder at room temperature . The compound has a molecular weight of 223.23 .Scientific Research Applications
Synthesis Methods and Chemical Properties
- Research has explored various synthesis methods and the chemical properties of related compounds. For example, the preparative synthesis method for 3-(aminothiocarbonylthio)propanoic acids highlights intermediates in the synthesis of biologically active compounds, suggesting a potential relation in the synthesis pathways or properties with 3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)propanoic acid (Orlinskii, 1996).
Renewable Building Blocks for Material Science
- Phloretic acid, similar in structure, is used as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, indicating the potential of 3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)propanoic acid in material sciences (Trejo-Machin et al., 2017).
Nanotechnology Applications
- The optical gating of photosensitive synthetic ion channels using related compounds underscores the potential for 3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)propanoic acid in the development of nanofluidic devices and multifunctional devices for controlled release, sensing, and information processing (Ali et al., 2012).
Propionic Acid Recovery and Chemical Engineering
- Studies on the recovery of propionic acid from aqueous phase by reactive extraction and the use of analytical methods for quality control of promising active pharmaceutical ingredients among derivatives of related compounds suggest applications in chemical and pharmaceutical industries (Keshav et al., 2009).
Solar Cell Applications and Molecular Engineering
- The molecular engineering of organic sensitizers for solar cell applications, incorporating donor, electron-conducting, and anchoring groups, indicates the significance of structurally similar compounds in enhancing solar energy conversion efficiencies, presenting a potential application area for 3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)propanoic acid (Kim et al., 2006).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-9(14)5-6-12-10(15)7-3-1-2-4-8(7)11(12)16/h1-2,7-8H,3-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMBXFPVYLHJEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)propanoic acid |
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